molecular formula C23H18Cl2N2O2 B10918638 1-(2,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10918638
M. Wt: 425.3 g/mol
InChI Key: SYESDGKGEWTCSE-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of two methoxyphenyl groups and a dichlorophenyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 2,5-dichlorobenzaldehyde with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone intermediate is then cyclized to form the pyrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction may target the pyrazole ring or the aromatic rings, depending on the reaction conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers investigate the compound’s effects on different biological systems, including its ability to inhibit enzymes and modulate receptor activity. These studies help to elucidate its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules. It can serve as a building block for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3,5-dimethylpyrazole: This compound has a simpler structure with methyl groups instead of methoxy groups. It is less potent in terms of biological activity but serves as a useful reference for structure-activity relationship studies.

    1-(4-Methoxyphenyl)-3,5-diphenylpyrazole: This compound has similar methoxy groups but lacks the dichlorophenyl group. It exhibits different biological activities and chemical reactivity, highlighting the importance of the dichlorophenyl group in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-18-8-3-15(4-9-18)21-14-22(16-5-10-19(29-2)11-6-16)27(26-21)23-13-17(24)7-12-20(23)25/h3-14H,1-2H3

InChI Key

SYESDGKGEWTCSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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